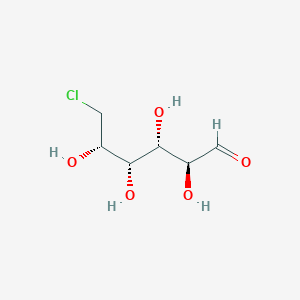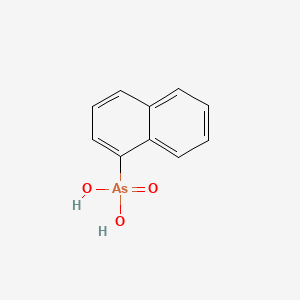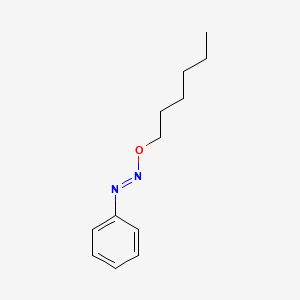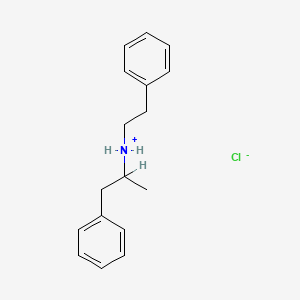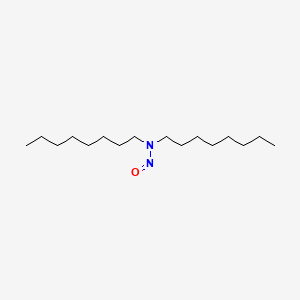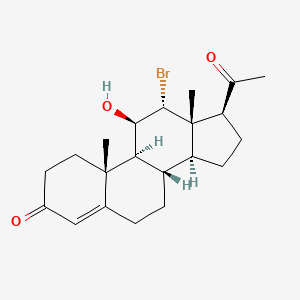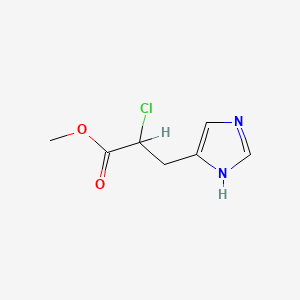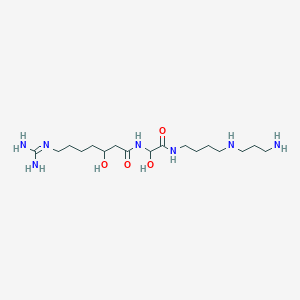
Benzene, 1,2-dimethyl-4-(1-phenylethyl)-
説明
The compound of interest, "Benzene, 1,2-dimethyl-4-(1-phenylethyl)-," is a part of a larger family of benzene derivatives characterized by their substituted groups which significantly influence their chemical and physical properties. These compounds are of interest due to their varied applications in organic chemistry, materials science, and pharmaceuticals, among other fields.
Synthesis Analysis
The synthesis of similar compounds involves methodologies such as microwave irradiation technique, which has been demonstrated for azine moieties. These methods offer advantages in terms of reaction times and conditions (Kurian et al., 2013).
Molecular Structure Analysis
Molecular structure is crucial for understanding the chemical behavior of compounds. Single-crystal X-ray diffraction technique is a common method for determining the crystal system, lattice parameters, and molecular structure, providing detailed insight into intermolecular and intramolecular interactions (Kurian et al., 2013).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds can be influenced by factors such as chromophore aggregation and planarization, affecting their photophysical behavior (Levitus et al., 2001). Polymerization and cyclotrimerization reactions catalyzed by metal complexes have been explored for the synthesis of polyenes and cyclic benzene derivatives, demonstrating the versatility of these compounds in forming varied molecular architectures (Rodríguez et al., 1997).
Physical Properties Analysis
The physical properties, such as crystallinity and surface morphology, can be studied using techniques like scanning electron microscopy (SEM), revealing the microcrystalline features important for material applications (Kurian et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are influenced by molecular structure and substitution patterns. Studies on related compounds, such as those involving photophysical measurements and semiempirical calculations, help understand the effects of molecular modifications on properties like emission quantum yield and absorption (Levitus et al., 2001).
科学的研究の応用
Selective Synthesis and Catalysis
The methoxycarbonylation of alkynes catalyzed by palladium complexes using derivatives of "Benzene, 1,2-dimethyl-4-(1-phenylethyl)-" shows high activity and regioselectivity, leading to the production of unsaturated esters or α,ω-diesters. This process is vital for synthesizing important industrial chemicals and intermediates with high efficiency (Magro et al., 2010).
Photophysics and Molecular Electronics
Investigations into the photophysics of phenyleneethynylene oligomers based on "Benzene, 1,2-dimethyl-4-(1-phenylethyl)-" derivatives have highlighted their potential in molecular electronics. These compounds exhibit significant excited-state interactions and photochemical reactivity, making them suitable for use as molecular linkers in light energy harvesting assemblies (Sudeep et al., 2006).
Liquid Crystals and Self-Organized States
Alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene demonstrate liquid crystalline behavior, which can be utilized in advanced display technologies and optical devices. These compounds stabilize smectic and nematic phases, offering insights into the relationship between molecular structure and mesophase stability (Lydon et al., 2008).
Photovoltaic Materials
Main-chain fullerene polymers, incorporating "Benzene, 1,2-dimethyl-4-(1-phenylethyl)-" derivatives, have been proposed as novel materials for photovoltaic applications. These macromolecules exhibit a high fraction of fullerene, providing modular structure, electronic activity, and unique solid-state behavior suitable for solar energy conversion (Hiorns et al., 2009).
Supramolecular Architecture
The synthesis and characterization of Schiff bases derived from 1,4-dimethyl-2-(4-(methylsulfonyl)styryl)benzene, a related compound, have contributed to the understanding of supramolecular architecture. These studies provide insights into the design of materials with specific electronic and structural properties (Qian et al., 2012).
Safety And Hazards
特性
IUPAC Name |
1,2-dimethyl-4-(1-phenylethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-12-9-10-16(11-13(12)2)14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWSNJAEMMOZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027616 | |
| Record name | Benzene, 1,2-dimethyl-4-(1-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with an aromatic odor; [Dixie Chemical MSDS] | |
| Record name | Phenyl xylyl ethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.001 [mmHg] | |
| Record name | Phenyl xylyl ethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Benzene, 1,2-dimethyl-4-(1-phenylethyl)- | |
CAS RN |
6196-95-8, 58465-67-1 | |
| Record name | 1,2-Dimethyl-4-(1-phenylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6196-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl-1-(3,4-dimethyl)phenylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006196958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethyl-4-(1-phenylethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058465671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dimethyl-4-(1-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,2-dimethyl-4-(1-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-phenylethyl)-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-1-(3,4-XYLYL)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I150P0702M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,3-Dihydro-5-benzofuranyl)methyl]-4-thiazol-2-ylpiperazine](/img/structure/B1204243.png)




